Magnesium L-lactate can be derived from the fermentation of carbohydrates using lactic acid bacteria. It is classified under organic salts and is recognized for its bioavailability and role in enhancing magnesium levels in the body. It is often utilized in formulations aimed at improving health outcomes related to magnesium deficiency.
The synthesis of magnesium L-lactate can be achieved through several methods, primarily involving fermentation processes.
1. Fermentation Method:
2. Crystallization:
Magnesium L-lactate has the chemical formula .
Molecular Structure:
Magnesium L-lactate participates in several chemical reactions:
The mechanism of action for magnesium L-lactate primarily involves its role as a bioavailable source of magnesium.
Research indicates that supplementation with magnesium L-lactate can help alleviate symptoms associated with magnesium deficiency, such as muscle cramps and fatigue .
Magnesium L-lactate exhibits several notable physical and chemical properties:
The applications of magnesium L-lactate are diverse:
Magnesium L-lactate is an organometallic compound with the empirical formula C6H10MgO6, corresponding to a magnesium cation (Mg²⁺) coordinated with two L-lactate anions (C3H5O3⁻). Its molecular structure features a central magnesium ion octahedrally coordinated to oxygen atoms from the lactate groups, creating a stable ionic complex [4] [6]. The lactate anion originates from L-lactic acid (2-hydroxypropanoic acid), which imposes critical stereochemical constraints. The chiral α-carbon in the L-lactate anion exhibits an (S)-configuration, rendering magnesium L-lactate enantiomerically pure. This stereospecificity is biologically significant, as mammalian metabolic pathways preferentially recognize the L-enantiomer [2] [7].
Table 1: Molecular Identifiers of Magnesium L-Lactate
Property | Value/Description |
---|---|
CAS Registry Number | 18917-93-6 (dihydrate) |
Molecular Weight | 202.44 g/mol (anhydrous); 238.5 g/mol (dihydrate) |
E-Number (Food Additive) | E329 |
Crystal System | Monoclinic |
Ionic Configuration | Mg²⁺ + 2(C3H5O3⁻) |
Magnesium L-lactate exhibits exceptionally high water solubility compared to inorganic magnesium salts. At 20°C, its solubility reaches 84 g/L (approximately 0.35 mol/kg), attributed to the polar lactate groups that facilitate hydrogen bonding with water molecules [7] [9]. This solubility profile enables its use in liquid formulations, such as fortified beverages and pharmaceutical solutions, where other magnesium salts would precipitate [7].
Solubility increases nonlinearly with temperature, as demonstrated by vapor pressure studies. Between 20–60°C, solubility rises by ~40%, following the Williamson equation:
∂ln(m/m₀)/∂(1/T) = −Δ<sub>sol</sub>H(T)/(νR)
where m is molality, T is temperature, ΔsolH is the molar enthalpy of solution, and ν is the number of ions (ν=3 for Mg(Lac)₂) [2]. This endothermic dissolution (ΔsolH > 0) reflects the energy-intensive disruption of crystalline lattice forces.
Crystallization typically yields dihydrate forms (Mg(C3H5O3)₂·2H₂O), though trihydrates have been reported. The crystallization kinetics are influenced by:
Table 2: Solubility Comparison of Magnesium Salts (20°C)
Compound | Solubility (g/L) | Relative Solubility vs. Lactate |
---|---|---|
Magnesium L-lactate | 84.0 | 1.0 (reference) |
Magnesium chloride | 542.0 | 6.45× |
Magnesium sulfate | 309.0 | 3.68× |
Magnesium citrate | 12.5 | 0.15× |
Magnesium carbonate | 0.14 | 0.002× |
Data compiled from experimental studies [2] [3] [8].
Magnesium L-lactate demonstrates remarkable stability across diverse hydration states. The dihydrate form (Mg(C3H5O3)₂·2H₂O) is the most thermodynamically stable under ambient conditions (25°C, 60% relative humidity), while trihydrates (Mg(C3H5O3)₂·3H₂O) form at higher humidity [6] [9]. Dehydration studies reveal a two-stage endothermic transition:
The water vapor pressure over saturated solutions follows the relationship:
ln(P) = A − B/(T + C)
where P is vapor pressure, T is temperature, and A, B, C are compound-specific constants. For magnesium L-lactate dihydrate, vapor pressures range from 1.12 kPa at 298 K to 6.48 kPa at 333 K [2]. This low hygroscopicity enhances storage stability compared to deliquescent salts like magnesium chloride.
Differential scanning calorimetry (DSC) shows dehydration peaks at 135°C and 185°C, corresponding to the release of crystalline water without structural degradation. The anhydrous form remains stable up to 220°C, after which decarboxylation initiates [2] [6].
Magnesium L-lactate possesses distinct advantages over common magnesium salts in physicochemical and biological contexts:
Bioavailability: Lactate exhibits 2.1× higher intestinal absorption than magnesium oxide and 1.5× higher retention than magnesium sulfate in isotopic tracer studies [3] [5]. This stems from organic anion-mediated transport pathways in intestinal epithelia, bypassing the passive diffusion limitations of inorganic salts [5] [7].
Solubility & Applications: With 84 g/L solubility, it outperforms magnesium carbonate (0.14 g/L) and magnesium oxide (insoluble), enabling liquid formulations. Unlike magnesium chloride, it lacks a bitter taste, making it ideal for fortified beverages [7] [10].
Thermodynamic Behavior: Magnesium L-lactate solutions exhibit lower osmotic pressure than equimolar MgCl₂ solutions due to reduced ionic activity coefficients (γ±=0.65 vs. 0.78 at 0.5 mol/kg). This minimizes gastrointestinal distress when administered orally [2] [5].
Table 3: Functional Comparison of Magnesium Salts
Property | L-lactate | Chloride | Carbonate | Oxide |
---|---|---|---|---|
Bioavailability (%) | 45–52 | 38–43 | 8–12 | 15–20 |
Solubility (g/L, 20°C) | 84.0 | 542.0 | 0.14 | 0.0086 |
pH (1% solution) | 6.5–7.0 | 6.8–7.5 | 10.2 | 10.5 |
Primary Applications | Food fortification, pharmaceuticals | De-icing, dust control | Antacids, supplements | Antacids, refractory materials |
Bioavailability data from human and rodent absorption studies [3] [5] [8].
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